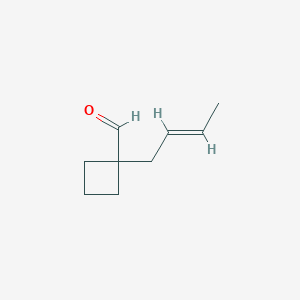1-(But-2-en-1-yl)cyclobutane-1-carbaldehyde
CAS No.:
Cat. No.: VC17707205
Molecular Formula: C9H14O
Molecular Weight: 138.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H14O |
|---|---|
| Molecular Weight | 138.21 g/mol |
| IUPAC Name | 1-[(E)-but-2-enyl]cyclobutane-1-carbaldehyde |
| Standard InChI | InChI=1S/C9H14O/c1-2-3-5-9(8-10)6-4-7-9/h2-3,8H,4-7H2,1H3/b3-2+ |
| Standard InChI Key | TWRDSNSQJIUFLM-NSCUHMNNSA-N |
| Isomeric SMILES | C/C=C/CC1(CCC1)C=O |
| Canonical SMILES | CC=CCC1(CCC1)C=O |
Introduction
Structural Analysis of 1-(But-2-en-1-yl)cyclobutane-1-carbaldehyde
Molecular Architecture
1-(But-2-en-1-yl)cyclobutane-1-carbaldehyde (molecular formula: C₉H₁₄O) features a four-membered cyclobutane ring substituted at the 1-position with both a but-2-en-1-yl group and a carbaldehyde moiety. The cyclobutane ring introduces significant ring strain due to its non-planar geometry, which influences the compound’s reactivity and stability . The but-2-en-1-yl substituent adds unsaturation, creating a conjugated system that may participate in cycloaddition or oxidation reactions. The aldehyde group (-CHO) at the same carbon position enhances electrophilicity, making the molecule a potential candidate for nucleophilic additions or condensations .
Key Structural Features:
-
Cyclobutane Ring: Bond angles of approximately 90°, leading to torsional strain and increased reactivity compared to larger cycloalkanes .
-
But-2-en-1-yl Group: A trans-configuration (E) is likely dominant due to steric considerations, though isomerism warrants further investigation.
-
Aldehyde Functionality: Polarized C=O bond with a calculated dipole moment of ~2.7 D, facilitating hydrogen bonding and nucleophilic attacks .
Synthesis Strategies
Cyclobutane Ring Formation
The synthesis of cyclobutane derivatives often relies on [2+2] photocycloaddition reactions or ring-contraction methodologies. For 1-(but-2-en-1-yl)cyclobutane-1-carbaldehyde, a plausible route involves:
-
Claisen-Schmidt Condensation: Reaction of cyclobutanecarbaldehyde with but-2-enal under basic conditions to form the α,β-unsaturated aldehyde intermediate.
-
Friedel-Crafts Alkylation: Electrophilic substitution using a cyclobutane-derived acyl chloride and a butene derivative in the presence of Lewis acids like AlCl₃ .
-
Ring-Closing Metathesis (RCM): As demonstrated in stapled peptide synthesis , Grubbs catalysts could facilitate the formation of the cyclobutane ring from diene precursors, though this method remains untested for this specific substrate.
Challenges in Synthesis:
-
Ring Strain: The cyclobutane ring’s instability may lead to unintended ring-opening reactions during synthesis .
-
Stereochemical Control: Ensuring regioselectivity in the addition of the butenyl group requires careful optimization of reaction conditions.
Chemical Properties and Reactivity
Physicochemical Characteristics
-
Boiling Point: Estimated at 180–190°C (extrapolated from similar aldehydes) .
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the aldehyde group; limited solubility in water.
-
Stability: Susceptible to oxidation under ambient conditions, necessitating storage under inert atmospheres .
Reactivity Profile
The compound’s reactivity is governed by three key features:
-
Aldehyde Group: Participates in nucleophilic additions (e.g., Grignard reactions) and oxidations to carboxylic acids .
-
Alkene Moiety: Undergoes electrophilic additions (e.g., bromination) or Diels-Alder reactions.
-
Cyclobutane Ring: Prone to ring-opening reactions under acidic or thermal stress, yielding linear dienes or ketones .
Example Reaction Pathways:
-
Nucleophilic Addition:
Primary alcohols form via Grignard reagent addition, with yields dependent on steric hindrance . -
Electrophilic Alkene Functionalization:
Bromination at the double bond produces a dibromide derivative, useful in halogenation studies.
Comparative Analysis with Structural Analogues
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume